molecular formula C23H26N4O2 B11165882 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one

3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11165882
M. Wt: 390.5 g/mol
InChI Key: BJGHHIGOENWXEP-UHFFFAOYSA-N
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Description

3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperidine moiety, which is further substituted with a benzyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of 4-benzylpiperidine, which is synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The resulting 4-benzylpiperidine is then subjected to further reactions to introduce the oxobutyl and benzotriazinone functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzotriazinone moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzotriazinone derivatives.

Scientific Research Applications

3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This activity is mediated through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters. The compound’s effects on molecular pathways are still under investigation, with ongoing research aimed at elucidating its full pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzylpiperidine and benzotriazinone moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C23H26N4O2/c28-22(26-15-12-19(13-16-26)17-18-7-2-1-3-8-18)11-6-14-27-23(29)20-9-4-5-10-21(20)24-25-27/h1-5,7-10,19H,6,11-17H2

InChI Key

BJGHHIGOENWXEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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